molecular formula C10H13NO2 B1215821 Butyl nicotinate CAS No. 6938-06-3

Butyl nicotinate

Cat. No. B1215821
CAS RN: 6938-06-3
M. Wt: 179.22 g/mol
InChI Key: DQULIMIQTCDUAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

Butyl nicotinate synthesis involves complex chemical reactions, often requiring specific conditions and catalysts. A notable method includes the FeCl3-mediated condensation of enamino esters with enones, facilitating the introduction of alkyl or aryl groups at desired positions on the nicotinate molecule (Hirai, Horikawa, Asahara, & Nishiwaki, 2017)(Hirai et al., 2017). Another approach involves the three-component synthesis of nicotinamide derivatives, incorporating a buta-1,3-diene-1,1,3-tricarbonitrile fragment through base-promoted reactions (Bardasov, Alekseeva, Chunikhin, & Ershov, 2018)(Bardasov et al., 2018).

Molecular Structure Analysis

The molecular structure of butyl nicotinate and its derivatives is crucial for understanding its chemical behavior. Studies on nicotinamide derivatives revealed insights into the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are essential for predicting the compound's reactivity and interactions (Bardasov et al., 2018)(Bardasov et al., 2018).

Chemical Reactions and Properties

Butyl nicotinate undergoes various chemical reactions, showcasing its reactivity and the possibility of forming diverse derivatives. The synthesis processes often exploit its ability to participate in condensation reactions, offering pathways to polyalkylated/arylated nicotinates (Hirai et al., 2017)(Hirai et al., 2017). Additionally, unexpected reactions, such as the cleavage of C–S bonds during hydrazination, provide insights into its complex behavior under certain conditions (Nordin, Ariffin, Daud, & Sim, 2016)(Nordin et al., 2016).

Scientific Research Applications

Application in Chemical Synthesis

Butyl nicotinate is used in the field of chemical synthesis . It has the molecular formula C10H13NO2 and a molecular weight of 179.2157 .

Summary of the Application

Butyl nicotinate is used as a reagent in the esterification of n-butanol with acetic acid . This reaction is catalyzed by Brönsted acidic ionic liquids (BAILs), which have different acidities .

Methods of Application

The esterification reaction between acetic acid and n-butanol is facilitated by the acidic character of the BAILs . The reaction occurs under mild conditions and requires a short reaction time . The presence of additional functional (SO3H) groups in the BAILs influences the behavior of the catalyst .

Results or Outcomes

The use of BAILs as a catalyst in the esterification of n-butanol with acetic acid has several advantages. It allows for the reaction to occur under mild conditions, reduces side reactions, and leads to good yields . The BAILs can be easily recycled without the loss of catalytic activities, making them an important alternative catalyst for a commercially viable esterification process .

Application in Biomimicry of Metallo-Exopeptidase Activity

Butyl nicotinate is used in the field of biomimicry, specifically in mimicking the activity of metallo-exopeptidases .

Summary of the Application

A tert-butyl nicotinate (tBu nic) directing group is easily introduced onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate . This process is used to develop a two-step catalytic amide-to-ester transformation of primary amides under mild reaction conditions .

Methods of Application

The tBu nic activated amides subsequently allow Zn(OAc)2-catalyzed nonsolvolytic alcoholysis in tBuOAc at 40−60 °C under neutral reaction conditions . The activation mechanism is biomimetic: the C3-ester substituent of the pyridine in the directing group populates the trans-conformer suitable for Zn-chelation .

Results or Outcomes

The chemoselectivity versus other functional groups and compatibility with challenging reaction partners, such as peptides, sugars, and sterols, illustrates the synthetic applicability of this two-step amide cleavage method . The tBu nic amides do not require purification before cleavage .

Safety And Hazards

Butyl nicotinate can cause severe skin burns and eye damage . It may also cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

butyl pyridine-3-carboxylate
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InChI

InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULIMIQTCDUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4064509
Record name 3-Pyridinecarboxylic acid, butyl ester
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Butyl nicotinate

CAS RN

6938-06-3
Record name Butyl nicotinate
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Record name Butyl nicotinate
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Synthesis routes and methods I

Procedure details

Nicotinic Acid (24.6 g, 0.2 mol), n-butanol (100.0 g, 1.33 mol) and heptane (20.1 g) were charged to a 500 mL reaction kettle and equipped with mechanical stir, a Dean-Stark trap, and thermocouple. The mixture was stirred at 300 rpm under nitrogen atmosphere and alkylbenzenesulfonic acid (480 mw, 120 g, 0.25 mol) was added dropwise through an addition funnel over 2 hours. The mixture was heated to 115° C. and held for 3 hours. A second portion of Nicotinic Acid (24.6 g, 0.2 mol) was added through a powder funnel and the temperature was increased to 150° C. and vacuum was applied to −29.5 in Hg and held for 1 hour. The distillate was then taken and solvents removed under vacuum on a rotary evaporator to yield the desired product. This process was repeated 2 additional times using the same Alkylbenzenesulfonic acid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
solvent
Reaction Step One
[Compound]
Name
alkylbenzenesulfonic acid
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-butanol (133.2 g, 1.8 mol), nicotinic acid (73.8 g, 0.6 mol) and toluene (45.0 g) were charged to a 450 mL pressure reactor kettle equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 220° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then filtered through celite on a Buchner funnel. 103.4 g product was obtained.
[Compound]
Name
N-butanol
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butanol (177.6 g, 2.4 mol), nicotinic Acid (98.4 g, 0.8 mol) and toluene (45.0 g) were charged to a 450 ml pressure reactor kettle and equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 200° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then purified by combining it with 50.0 g toluene and 60.1 g 4.4% NaOH solution in a 500 mL separatory funnel. The organic layer was then separated, dried over 5 g MgSO4 and solvents removed under vacuum on a rotary evaporator at 60° C. to yield the desired product.
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Name
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

An electrically heated tubular reactor with an inner diameter (i. d.) of 12 mm was filled with 15 ml (12 g) of catalyst from example 1. Over a period of 12 h, a mixture of 17.9 g butyl nicotinate, 32 g water and 125 g acetic acid was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 8.9 g of 3-acetylpyridine, 0.9 g of pyridine and 1.3 g of butyl nicotinate were obtained. This corresponded to a yield of 73% 3-acetylpyridine at a butyl nicotinate conversion of 93% (selectivity 78%). The selectivity of pyridine formation was 11%.
Quantity
0.9 g
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
CCD Wybon, C Mensch, C Hollanders, C Gadais… - ACS …, 2017 - ACS Publications
A two-step catalytic amide-to-ester transformation of primary amides under mild reaction conditions has been developed. A tert-butyl nicotinate (tBu nic) directing group is easily …
Number of citations: 66 pubs.acs.org
H Osamura, Y Jimbo, M Ishihara - The Journal of Dermatology, 1984 - Wiley Online Library
Carbon‐14 labeled nicotinic acid (NA), methyl nicotinate (MN), and butyl nicotinate (BN) were dissolved in distilled water or olive oil vehicles and applied to in vivo and excised guinea …
Number of citations: 19 onlinelibrary.wiley.com
S Ueno, T Kawasaki, J Okabayashi… - Bulletin of the Chemical …, 2015 - journal.csj.jp
We have synthesized a novel bilayered Hofmann-type 2D network complex Fe(butyl nicotinate) 2 [Au(CN) 2 ] 2 (I). The single crystals of I reveal a spin-crossover (SCO) transition …
Number of citations: 11 www.journal.csj.jp
I Matushima, H Osamura - … Gakkai zasshi. The Japanese Journal of …, 1980 - europepmc.org
[Studies on the permeability of human skin to nicotinic acid, methyl nicotinate and butyl nicotinate. -- with emphasis on the influence of liquid vehicles and that of water immersion (author's …
Number of citations: 2 europepmc.org
K Hollanders - MOCS 2017 symposium, 2017 - researchportal.vub.be
… We designed a two-step catalytic amide-to-ester transformation of primary amides under mild conditions using a tert-butyl nicotinate directing group.[2] This activating group is easily …
Number of citations: 0 researchportal.vub.be
A Pyka, W Klimczok - Journal of liquid chromatography & related …, 2007 - Taylor & Francis
… However, butyl nicotinate from benzyl nicotinate cannot be separated by RP‐HPTLC. Good … conditions for the complete separation of butyl nicotinate from benzyl nicotinate. These …
Number of citations: 4 www.tandfonline.com
C Hollanders, E Renders, C Gadais, D Masullo… - ACS …, 2020 - ACS Publications
… Recently our group introduced a general protocol for primary amide esterification via derivatization with a tert-butyl nicotinate (tBu-nic) directing group (DG). (20)tBu-nic is easily …
Number of citations: 22 pubs.acs.org
KC Wong, SN Wong - Journal of Essential Oil Research, 1995 - Taylor & Francis
… Among the 12 esters found butyl nicotinate (1.6%) and hexyl nicotinate (1.7%) were … (E,E)-a-farnesene methyl salicylate hexanoic acid guaiacol 2-phenylethanol butyl nicotinate …
Number of citations: 32 www.tandfonline.com
A Salvi, PA Carrupt, JM Mayer, B Testa - Drug metabolism and disposition, 1997 - ASPET
… The hydrolysis of tert-butyl nicotinate was too slow to be measurable, whereas 1-carbamoylethyl nicotinate was stabilized against hydrolysis by the presence of HSA. The rate constants …
Number of citations: 102 dmd.aspetjournals.org
W Parys, A Pyka - Journal of Liquid Chromatography & Related …, 2010 - Taylor & Francis
… Esters of the nicotinic acid, such as: methyl nicotinate, ethyl nicotinate, isopropyl nicotinate, butyl nicotinate, hexyl nicotinate and benzyl nicotinate are used in the pharmaceutical …
Number of citations: 6 www.tandfonline.com

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